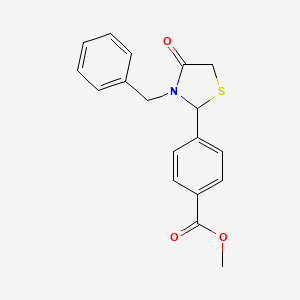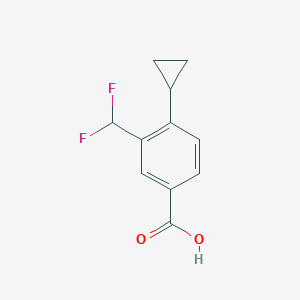
4-Cyclopropyl-3-(difluoromethyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclopropyl-3-(difluoromethyl)benzoic acid is an organic compound that features a cyclopropyl group and a difluoromethyl group attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-3-(difluoromethyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Preparation of 3-nitro-4-hydroxybenzoic acid ester: This is achieved through nitration and esterification reactions.
Difluoromethylation: The difluoromethyl group is introduced using difluoromethylating agents such as difluoromethyl bromide under specific conditions.
Hydrolysis: The ester group is hydrolyzed to yield the final benzoic acid product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
4-Cyclopropyl-3-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or difluoromethyl ketones.
Reduction: Formation of cyclopropyl alcohols or difluoromethyl alcohols.
Substitution: Formation of halogenated or nitrated derivatives of the benzoic acid.
科学研究应用
4-Cyclopropyl-3-(difluoromethyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 4-Cyclopropyl-3-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epithelial-mesenchymal transformation induced by transforming growth factor-beta1 (TGF-β1). This inhibition is achieved through the reduction of Smad2/3 phosphorylation levels, which are crucial in the TGF-β1 signaling pathway . This mechanism is particularly relevant in the context of treating pulmonary fibrosis .
相似化合物的比较
Similar Compounds
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: This compound is structurally similar but features a methoxy group instead of a difluoromethyl group.
4-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a difluoromethyl group.
3,4-Difluorobenzoic acid: Lacks the cyclopropyl group but contains two fluorine atoms on the aromatic ring.
Uniqueness
4-Cyclopropyl-3-(difluoromethyl)benzoic acid is unique due to the presence of both cyclopropyl and difluoromethyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
属性
IUPAC Name |
4-cyclopropyl-3-(difluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c12-10(13)9-5-7(11(14)15)3-4-8(9)6-1-2-6/h3-6,10H,1-2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHKCLMVFJYUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
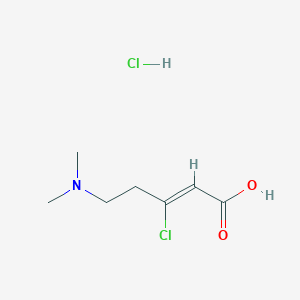
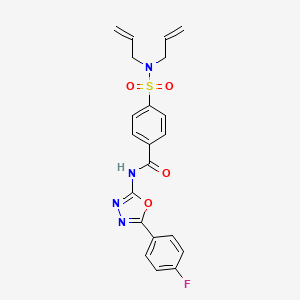
![1-[3-(2-Pyrimidinyloxy)phenyl]-1-ethanone](/img/structure/B2869329.png)
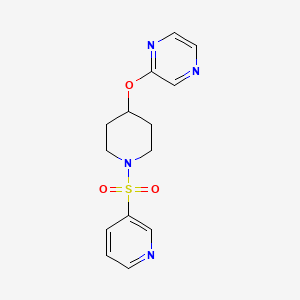
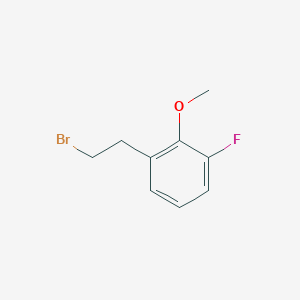
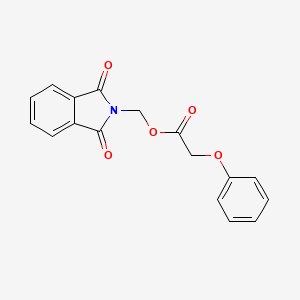
![3-nitro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2869350.png)
![methyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2869351.png)
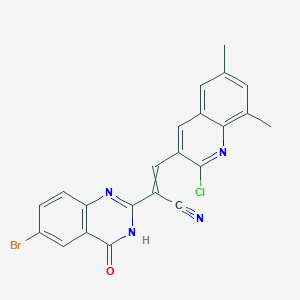

![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2869337.png)
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2869339.png)
![N-(benzo[d]thiazol-2-yl)-5-chloro-2-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2869340.png)
